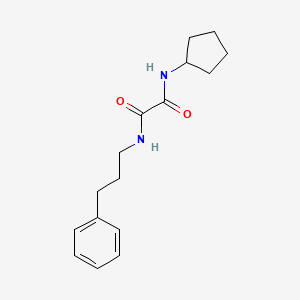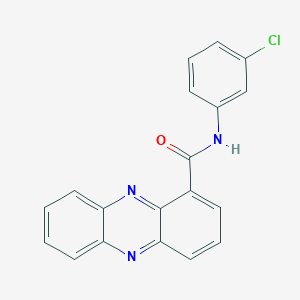![molecular formula C21H16OS B6492863 (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one CAS No. 76542-40-0](/img/structure/B6492863.png)
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one, commonly referred to as 2E-PPSP, is an organic compound with a molecular formula of C17H14O2S. It is a sulfur-containing aromatic hydrocarbon which is primarily used in scientific research due to its unique properties. 2E-PPSP is a valuable compound for its potential applications in a variety of fields, including medicinal chemistry, synthetic chemistry, and materials science.
科学的研究の応用
2E-PPSP has been used in a wide range of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in the synthesis of polymers and other materials. Furthermore, it has been used in the synthesis of organic dyes, which are used in a variety of industrial applications.
作用機序
The mechanism of action of 2E-PPSP is not yet fully understood. However, it is believed that the compound acts as an electron donor, allowing for the transfer of electrons between molecules. This is thought to be responsible for its ability to catalyze certain reactions and to act as a reagent in the synthesis of organic compounds.
Biochemical and Physiological Effects
Due to its low toxicity, 2E-PPSP has not been found to have any significant biochemical or physiological effects. However, it has been found to be non-mutagenic and non-carcinogenic, making it a safe compound for use in laboratory experiments.
実験室実験の利点と制限
The primary advantage of using 2E-PPSP in laboratory experiments is its low toxicity, which makes it a safe compound to use. Additionally, it has been found to be highly efficient and selective, allowing for the synthesis of large amounts of the compound with minimal waste. The primary limitation of using 2E-PPSP in laboratory experiments is its relatively high cost, which can make it prohibitively expensive for some researchers.
将来の方向性
There are a number of potential future directions for the use of 2E-PPSP in scientific research. For example, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. Additionally, it could be used to create new organic dyes or to improve existing ones. Finally, it could be used to develop new catalysts or to improve existing catalysts.
合成法
2E-PPSP is synthesized through a process called palladium-catalyzed cross-coupling. This process involves the coupling of two molecules, an aryl halide and an aromatic sulfonate, with a palladium-based catalyst. The resulting product is 2E-PPSP. This method is advantageous due to its high efficiency and selectivity, which allows for the synthesis of large amounts of the compound with minimal waste.
特性
IUPAC Name |
(E)-3-phenyl-1-(4-phenylsulfanylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16OS/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVANMWRURUBSY-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one | |
CAS RN |
76542-40-0 |
Source


|
| Record name | NSC43095 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B6492780.png)
![1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one](/img/structure/B6492782.png)
![N-(2,5-dichlorophenyl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}acetamide](/img/structure/B6492798.png)

![N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6492814.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B6492843.png)
![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-4-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6492849.png)
![2-(2-phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6492856.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6492870.png)

![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6492885.png)
![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-phenylacetamide](/img/structure/B6492892.png)
![N-(3-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B6492895.png)